molecular formula C7H8IN B1600956 2-Iodo-6-methylaniline CAS No. 832133-11-6

2-Iodo-6-methylaniline

Cat. No. B1600956
M. Wt: 233.05 g/mol
InChI Key: JJYIGUPWQAFKQH-UHFFFAOYSA-N
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Description

2-Iodo-6-methylaniline is a chemical compound with the molecular formula C7H8IN . It is a yellow to brown solid with a molecular weight of approximately 233.050 Da . It is also known by other names such as 2-Iod-6-methylanilin .


Synthesis Analysis

The synthesis of 2-Iodo-6-methylaniline involves multiple steps . The process starts with a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . It’s important to note that the nitration step needs to be the first step and not the bromination .


Molecular Structure Analysis

The molecular structure of 2-Iodo-6-methylaniline is represented by the linear formula C7H8IN . The average mass of the molecule is 233.050 Da, and the monoisotopic mass is 232.970139 Da .


Chemical Reactions Analysis

The chemical reactions involving 2-Iodo-6-methylaniline are complex and involve multiple steps . The process begins with a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is the only meta directing group among the nitro, bromine, and amine groups, which means that the nitration step needs to be the first step .


Physical And Chemical Properties Analysis

2-Iodo-6-methylaniline is a yellow to brown solid . It has a molecular weight of approximately 233.050 Da .

Scientific Research Applications

Synthesis and Molecular Complexes

2-Iodo-6-methylaniline is a compound of interest in various synthesis processes and the formation of molecular complexes. For example, the synthesis of 2,6-diiodo-4-methylaniline involves a simple and economical route, indicating potential for wide application in the synthesis of iodo-substituent aniline complexes (Kou Xiao-yan, 2011). Similarly, molecular complexes formed by co-crystallization of 4-iodo-2-methylaniline with dinitrobenzoic acids exhibit color-changing properties, showcasing its potential in colorimetric applications (Charlotte L. Jones et al., 2014).

Vibrational Spectroscopy Analysis

In the field of spectroscopy, 2-Iodo-6-methylaniline and related compounds like 2-chloro-4-methylaniline have been analyzed using Fourier transform infrared (FTIR) and FT-Raman spectroscopy. These studies help understand the vibrational modes and molecular structures of such compounds (V. Arjunan & S. Mohan, 2009).

Organic Photoreactions and Environmental Applications

The compound plays a role in organic photoreactions, with studies indicating its use in environmentally friendly methods for synthesizing indoline derivatives. Such applications are significant in antifungal and medicinal activities for metabolic diseases (Bing Li et al., 2021). This aligns with the principles of green chemistry and promotes environmental awareness.

Safety And Hazards

The safety information for 2-Iodo-6-methylaniline indicates that it is potentially hazardous. The compound has been assigned the signal word “Warning” and is associated with the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-iodo-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYIGUPWQAFKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473573
Record name 2-iodo-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-6-methylaniline

CAS RN

832133-11-6
Record name 2-iodo-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
Z Chen, H Li, G Cao, J Xu, M Miao, H Ren - Synlett, 2017 - thieme-connect.com
… The large steric effect of N-benzyl-2-iodo-6-methylaniline appeared to substantially inhibit the reactivity of reaction since only a trace amount of benzimidazole product 2k was observed. …
Number of citations: 14 www.thieme-connect.com
J An, H Alper, AM Beauchemin - Organic letters, 2016 - ACS Publications
… As shown with substrates bearing methyl groups at different positions, more sterically hindered substrates such as 2-iodo-6-methylaniline resulted in a lower product yield (4ag vs 4ae, …
Number of citations: 22 pubs.acs.org
RM Al-Zoubi, HA Futouh… - Australian Journal of …, 2013 - CSIRO Publishing
A mild and convenient synthesis of 1,2,3-triiodoarenes has been developed. This method consists of two steps which can be performed on multigram scale with moderate to excellent …
Number of citations: 20 www.publish.csiro.au
GH Yang, H Zheng, X Li, JP Cheng - Acs Catalysis, 2020 - ACS Publications
… Based on this research interest, we first carried out the theoretical calculations of the rotation barriers of N-allyl-2-iodo-6-methylaniline with four different N substituents. (12) As shown in …
Number of citations: 54 pubs.acs.org
H Fang, Y Dou, J Ge, M Chhabra, H Sun… - The Journal of …, 2017 - ACS Publications
We report herein the first example of Cu(II)-catalyzed site selective azidation of aromatic amines via C–H functionalization in aqueous media. In our strategy, a mild reagent was utilized. …
Number of citations: 28 pubs.acs.org
M Li - 2013 - research-collection.ethz.ch
A 2D polymer is a covalently bonded, one monomer unit thick, laterally infinite molecular nanosheet possessing a periodic long range order of internal structure. The recent …
Number of citations: 0 www.research-collection.ethz.ch
SC Yang, WH Chung - 1999 - nopr.niscpr.res.in
… N-allyl-4-chloro-2-iodo-6methylaniline 4h with Pd(OAch, As described for 4a, reaction of 4h (307 mg, I mmole), Pd(OAc)l (II mg, 0.05 mmole), PPh.1 (26 mg, 0.1 mmole), IlBu4NBr (322 …
Number of citations: 7 nopr.niscpr.res.in
T Knoepfel, P Nimsgern, S Jacquier… - Journal of Medicinal …, 2020 - ACS Publications
… , and evaporated to dryness to give 4-bromo-2-iodo-6-methylaniline (2.30 g, 67%) as a solid. H … A solution of 4-bromo-2-iodo-6-methylaniline (2.3 g, 7.37 mmol) in acetic acid (30.0 mL) …
Number of citations: 17 pubs.acs.org
X Hou - 2015 - search.proquest.com
3-(Chloromethylene) oxindoles are a class of valuable molecules with prominent biological and chemical significance. In light of this, we attempted to develop novel and efficient …
Number of citations: 3 search.proquest.com
SW Youn, S San Jang, SR Lee - Tetrahedron, 2016 - Elsevier
An efficient Bi(OTf) 3 -mediated intramolecular hydroamination of 2-aminostilbenes for the synthesis of various 2-arylindolines has been developed. Various advantages using Bi(OTf) 3 …
Number of citations: 7 www.sciencedirect.com

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